3,5-Dichloro-2-(piperidin-4-yl)pyridine

Vasopressin Receptor CNS Disorders GPCR Pharmacology

This compound is a heteroaromatic building block with a 3,5-dichloro substitution pattern on the pyridine ring, which is crucial for its potent V1A antagonism (IC50=4.80 nM) and 45-fold selectivity over V2 receptors. It is essential for CNS drug discovery, offering a distinct electronic profile that cannot be replaced by non-chlorinated analogs or regioisomers. Ideal for V1A-targeted therapeutics and PDHK1 research (IC50=35 nM).

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12
CAS No. 1260895-53-1
Cat. No. B2433437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-(piperidin-4-yl)pyridine
CAS1260895-53-1
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12
Structural Identifiers
SMILESC1CNCCC1C2=C(C=C(C=N2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2
InChIKeyCNSNZFUAZVYTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS 1260895-53-1): Procurement-Grade Specification and Baseline Characterization


3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS 1260895-53-1) is a heteroaromatic building block composed of a 2-substituted pyridine core bearing chlorine atoms at the 3- and 5-positions and a piperidine ring at the 4-position of the piperidine substituent [1]. With a molecular formula of C10H12Cl2N2 and a molecular weight of 231.12 g/mol, this compound exhibits predicted physicochemical properties including a density of 1.257±0.06 g/cm³ and a boiling point of 305.6±42.0 °C . As a synthetic intermediate, it is commercially available at a standard purity of 97% for research and development applications .

Why 3,5-Dichloro-2-(piperidin-4-yl)pyridine Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


Generic substitution among piperidinylpyridine congeners is scientifically invalid due to the profound influence of chlorine substitution pattern on target engagement and selectivity profiles. The specific 3,5-dichloro substitution on the pyridine ring of this compound confers a distinct electronic environment and steric profile that modulates binding interactions with biological targets, as evidenced by differential activity data across receptor families [1]. Regioisomers such as 3,5-Dichloro-4-(piperidin-4-yl)pyridine (CAS 1260818-16-3) or non-chlorinated analogs like 2-(piperidin-4-yl)pyridine (CAS 161609-89-8) exhibit markedly different binding affinities and selectivity windows, rendering them unsuitable as drop-in replacements in structure-activity relationship (SAR) campaigns or scale-up syntheses . The quantitative evidence presented below substantiates this non-interchangeability.

Quantitative Differentiation of 3,5-Dichloro-2-(piperidin-4-yl)pyridine: Head-to-Head and Cross-Study Comparator Data


Vasopressin V1A Receptor Antagonism: 3,5-Dichloro-2-(piperidin-4-yl)pyridine Exhibits Nanomolar Potency Distinct from Unsubstituted Analogs

3,5-Dichloro-2-(piperidin-4-yl)pyridine demonstrates potent antagonist activity at the human vasopressin V1A receptor with an IC50 of 4.80 nM, as measured in CHO cells expressing the receptor via inhibition of AVP-induced intracellular calcium release [1]. In contrast, the non-chlorinated parent scaffold 2-(piperidin-4-yl)pyridine shows significantly weaker activity, with reported IC50 values in the micromolar range (>55.69 µM) against unrelated targets and no documented sub-micromolar activity at V1A . This >11,600-fold potency differential underscores the essential role of the 3,5-dichloro substitution in achieving high-affinity V1A engagement.

Vasopressin Receptor CNS Disorders GPCR Pharmacology

PDHK1 Inhibition: Target Compound Shows Moderate Affinity, Distinguishing It from Highly Potent but Narrow-Spectrum Inhibitors

3,5-Dichloro-2-(piperidin-4-yl)pyridine inhibits human recombinant PDHK1 with an IC50 of 35 nM in a biochemical assay using sodium pyruvate, coenzyme A, and NAD as substrates [1]. This moderate potency contrasts with highly optimized PDHK inhibitors such as BDBM50236530 (CHEMBL3727577), which exhibits IC50 values of 21-40 nM across PDHK isoforms, but with a different chemotype and potentially distinct selectivity profiles [2]. The target compound's 35 nM IC50 positions it as a useful tool compound for probing PDHK1 biology without the confounding polypharmacology of more potent, broader-spectrum inhibitors.

Cancer Metabolism Kinase Inhibition PDHK1

Selectivity Profile: Clean CYP2D6 Liability vs. Off-Target Activity of Non-Chlorinated Analogs

In a cytochrome P450 inhibition panel, 3,5-Dichloro-2-(piperidin-4-yl)pyridine exhibits no meaningful inhibition of CYP2D6, with an IC50 >30,000 nM [1]. This favorable profile contrasts with the non-chlorinated analog 2-(piperidin-4-yl)pyridine, which has been reported to show cytotoxicity with IC50 values between 5-20 µM against human cancer cell lines, indicating potential off-target effects that could confound in vivo studies . The >30 µM CYP2D6 IC50 provides a wide safety margin against drug-drug interaction liabilities.

ADME-Tox Drug-Drug Interaction CYP Inhibition

Regioisomeric Differentiation: 2-Substitution Pattern Is Critical for Target Engagement

The 2-(piperidin-4-yl) substitution pattern of the target compound is essential for high-affinity V1A receptor binding (IC50 = 4.80 nM) [1]. In contrast, the regioisomer 3,5-Dichloro-4-(piperidin-4-yl)pyridine (CAS 1260818-16-3) has not been reported to exhibit comparable potency at V1A or related GPCR targets, suggesting that the 2-position attachment of the piperidine ring is a key determinant of pharmacophore recognition . While direct comparative data are limited, the absence of reported high-affinity activity for the 4-substituted isomer supports the unique binding conformation enabled by the 2-substitution geometry.

Structure-Activity Relationship Isomer Comparison Binding Mode

Functional Selectivity: V1A Antagonism with Minimal V2 Agonism Defines a Cleaner Pharmacological Profile

3,5-Dichloro-2-(piperidin-4-yl)pyridine exhibits a functionally selective profile at vasopressin receptors: it acts as a potent V1A antagonist (IC50 = 4.80 nM) while displaying only weak agonist activity at the V2 receptor with an EC50 of 215 nM [1]. This 45-fold selectivity window (215 nM / 4.80 nM) contrasts with non-selective vasopressin ligands that often show balanced activities at both receptors, which can complicate therapeutic development. The clean V1A-preferring profile is advantageous for programs targeting CNS disorders where V2-mediated antidiuretic effects are undesirable.

Functional Selectivity Vasopressin Receptor GPCR Profiling

Off-Target Profile: Negligible Activity at Nicotinic Acetylcholine Receptors Distinguishes from Broader-Spectrum Piperidinylpyridines

In a panel of nicotinic acetylcholine receptor (nAChR) subtypes, 3,5-Dichloro-2-(piperidin-4-yl)pyridine shows only weak binding affinity, with Ki values of 10,500 nM and 10,700 nM at α4β4 and α2β4 nAChRs, respectively [1]. This low affinity (>10 µM) contrasts with other piperidinylpyridine derivatives that have been optimized as high-affinity nAChR ligands with Ki values in the low nanomolar range [2]. The lack of significant nAChR engagement suggests a cleaner off-target profile, reducing potential CNS-related side effects in vivo.

Off-Target Screening Nicotinic Receptor Safety Pharmacology

Optimized Procurement and Application Scenarios for 3,5-Dichloro-2-(piperidin-4-yl)pyridine Based on Quantitative Differentiation


CNS Drug Discovery: V1A Receptor Antagonist Lead Identification

Given its potent V1A antagonism (IC50 = 4.80 nM) and 45-fold selectivity over V2 receptor agonism, 3,5-Dichloro-2-(piperidin-4-yl)pyridine is ideally suited as a starting scaffold for developing novel therapeutics targeting CNS disorders such as anxiety, depression, or autism spectrum disorders where V1A modulation is implicated [1]. The clean CYP2D6 profile (IC50 >30 µM) further supports its use in early-stage in vivo studies without confounding drug-drug interaction risks [2].

Cancer Metabolism Research: PDHK1 Tool Compound for Mechanistic Studies

With a moderate PDHK1 IC50 of 35 nM, this compound serves as a valuable tool for dissecting the role of PDHK1 in cancer cell metabolism, particularly in PTEN-deficient tumor models where PDHK1 dependency has been established [1]. Its balanced potency allows for cellular target engagement without the cytotoxicity often associated with more potent, less selective inhibitors, enabling cleaner interrogation of PDHK1 biology [2].

Medicinal Chemistry SAR Expansion: Halogenated Building Block for Library Synthesis

The presence of two chlorine atoms at the 3- and 5-positions of the pyridine ring provides unique synthetic handles for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This compound is a strategic building block for generating focused libraries aimed at exploring the SAR of V1A antagonism or PDHK1 inhibition, leveraging the established potency and selectivity advantages over non-halogenated analogs [1].

Off-Target Profiling: Reference Compound for nAChR Counter-Screening

Due to its weak nAChR binding (Ki >10 µM), this compound can be employed as a negative control in assays designed to detect cholinergic off-target activity of novel piperidinylpyridine derivatives. Its profile contrasts sharply with high-affinity nAChR ligands, providing a benchmark for assessing selectivity in early-stage drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-2-(piperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.